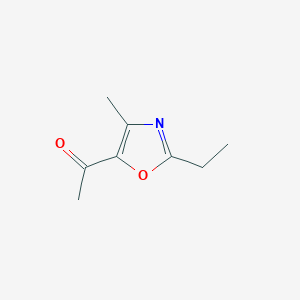![molecular formula C7H8N4 B063721 1-Metil-1H-imidazo[4,5-b]piridin-2-amina CAS No. 178885-60-4](/img/structure/B63721.png)
1-Metil-1H-imidazo[4,5-b]piridin-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. It has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol
Aplicaciones Científicas De Investigación
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is employed in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
Target of Action
The primary targets of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development .
Mode of Action
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine interacts with its targets by decreasing NF-kappa-B DNA-binding activity and inhibiting NF-kappa-B-mediated transcription from the IL6 promoter . It can displace RELA/p65 and associated coregulators from the promoter . This compound is also recruited to the NF-kappa-B response element of the CCL2 and IL8 promoters and can displace CREBBP .
Biochemical Pathways
The compound affects the NF-kappa-B signaling pathway, which plays a key role in regulating the immune response to infection . Incorrect regulation of NF-kappa-B has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
It is known that imidazole compounds are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine’s action include the induction of DNA damage, gene mutation, and chromosomal anomalies . It can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA .
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.
Análisis Bioquímico
Biochemical Properties
It is known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and has a melting point of 284-286°C .
Métodos De Preparación
The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine typically involves the following steps:
Michael Addition: The initial step involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates.
Intramolecular Cyclization: This is followed by an intramolecular cyclization reaction to form the imidazopyridine core.
Functional Group Transformations: The resulting pyridine carboxylate can undergo various transformations to yield carboxylic acids, amides, and amines.
Industrial production methods often employ eco-friendly and efficient synthetic routes, such as air oxidation in aqueous media, to produce 2-substituted-1H-imidazo[4,5-b]pyridines .
Análisis De Reacciones Químicas
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted imidazopyridines and their derivatives .
Comparación Con Compuestos Similares
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine can be compared with other similar compounds, such as:
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine: This compound has a phenyl group at the 6-position, which imparts different biological activities and chemical properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties, this compound is commonly found in well-cooked meat and fish.
The uniqueness of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine lies in its structural simplicity and versatility, making it a valuable scaffold for the development of new bioactive molecules .
Propiedades
IUPAC Name |
1-methylimidazo[4,5-b]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQKHZOGAWOVTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














